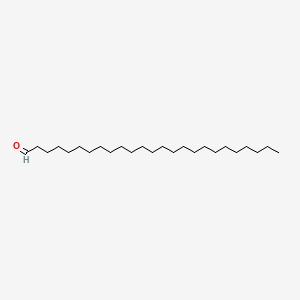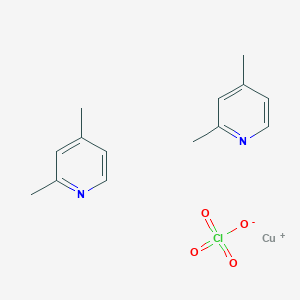
Copper(1+);2,4-dimethylpyridine;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper(1+);2,4-dimethylpyridine;perchlorate is a coordination compound consisting of a copper ion in the +1 oxidation state, coordinated with two molecules of 2,4-dimethylpyridine and one perchlorate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Copper(1+);2,4-dimethylpyridine;perchlorate typically involves the reaction of copper(I) salts with 2,4-dimethylpyridine in the presence of perchlorate anions. One common method is to dissolve copper(I) perchlorate in an oxygen-free acetonitrile solution and then add 2,4-dimethylpyridine. The reaction is carried out under an inert atmosphere to prevent oxidation of the copper(I) ion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include using larger reaction vessels, maintaining an inert atmosphere, and ensuring the purity of the reactants to achieve a high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Copper(1+);2,4-dimethylpyridine;perchlorate can undergo various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) under certain conditions.
Ligand Substitution: The 2,4-dimethylpyridine ligands can be replaced by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as oxygen or hydrogen peroxide, can oxidize copper(I) to copper(II).
Substitution Reagents: Various nitrogen or phosphorus-based ligands can replace 2,4-dimethylpyridine under appropriate conditions.
Coordination Reagents: Other metal salts or ligands can coordinate with the copper ion.
Major Products
Oxidation: Copper(II) complexes.
Substitution: New coordination compounds with different ligands.
Coordination: Mixed-metal or mixed-ligand complexes.
Aplicaciones Científicas De Investigación
Copper(1+);2,4-dimethylpyridine;perchlorate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Materials Science: Investigated for its potential use in the development of new materials with unique electronic or magnetic properties.
Biology and Medicine: Studied for its potential biological activity and as a model compound for understanding copper’s role in biological systems.
Mecanismo De Acción
The mechanism by which Copper(1+);2,4-dimethylpyridine;perchlorate exerts its effects involves the coordination of the copper ion with the 2,4-dimethylpyridine ligands and the perchlorate anion. This coordination stabilizes the copper(I) oxidation state and influences the compound’s reactivity. The molecular targets and pathways involved depend on the specific reactions or applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Copper(1+);2,6-dimethylpyridine;perchlorate: Similar structure but with 2,6-dimethylpyridine instead of 2,4-dimethylpyridine.
Silver(1+);2,4-dimethylpyridine;perchlorate: Similar coordination environment but with silver instead of copper.
Uniqueness
Copper(1+);2,4-dimethylpyridine;perchlorate is unique due to the specific steric and electronic properties imparted by the 2,4-dimethylpyridine ligands.
Propiedades
Número CAS |
54360-46-2 |
|---|---|
Fórmula molecular |
C14H18ClCuN2O4 |
Peso molecular |
377.30 g/mol |
Nombre IUPAC |
copper(1+);2,4-dimethylpyridine;perchlorate |
InChI |
InChI=1S/2C7H9N.ClHO4.Cu/c2*1-6-3-4-8-7(2)5-6;2-1(3,4)5;/h2*3-5H,1-2H3;(H,2,3,4,5);/q;;;+1/p-1 |
Clave InChI |
SBDVGJHBVYRZGL-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.[O-]Cl(=O)(=O)=O.[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


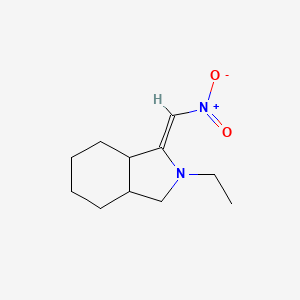
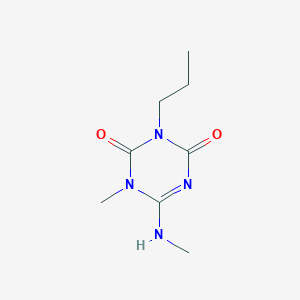
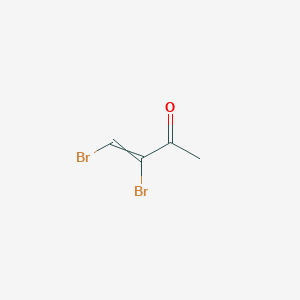
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
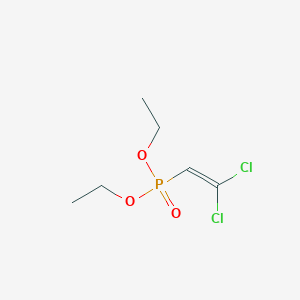
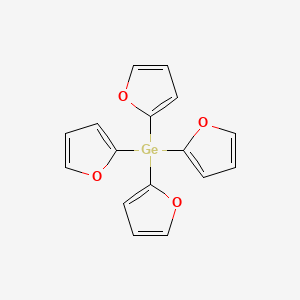
![N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B14627124.png)
![3-[2-(Morpholin-4-yl)cyclohex-1-en-1-yl]propanenitrile](/img/structure/B14627126.png)
![[3-(4-Methylpent-3-enyl)cyclohex-2-en-1-yl]methanol;propanoic acid](/img/structure/B14627128.png)
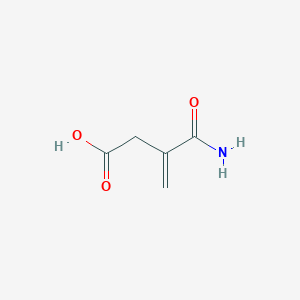

![Acetic acid;[4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14627143.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
